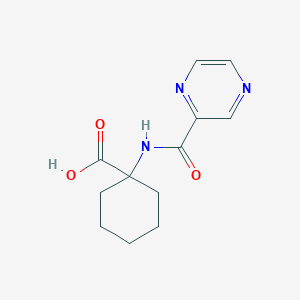
1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid is a compound that features a pyrazine ring attached to a cyclohexane ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid typically involves the reaction of pyrazine-2-carboxylic acid with cyclohexanecarboxylic acid. One common method involves the use of thionyl chloride to convert the carboxylic acids into their corresponding acyl chlorides, which then react with amines to form the desired carboxamides . The reaction conditions often include the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid involves its interaction with specific molecular targets. For example, in the context of its antitubercular activity, the compound may inhibit the synthesis of fatty acids in Mycobacterium tuberculosis by interfering with fatty acid synthase . This disruption in fatty acid synthesis can hinder the growth and replication of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known antitubercular agent that shares the pyrazine ring structure.
Pyrazinecarboxamide: Another compound with a similar structure and potential biological activity.
Uniqueness
1-(Pyrazine-2-carboxamido)cyclohexanecarboxylicacid is unique due to the presence of both the pyrazine and cyclohexane rings, which may confer distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1-(pyrazine-2-carbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H15N3O3/c16-10(9-8-13-6-7-14-9)15-12(11(17)18)4-2-1-3-5-12/h6-8H,1-5H2,(H,15,16)(H,17,18) |
InChI Key |
YOAPQXPDZOWOGM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


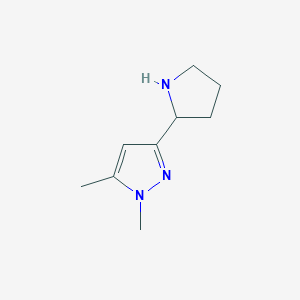

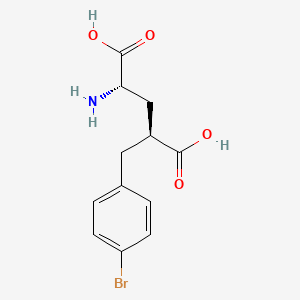
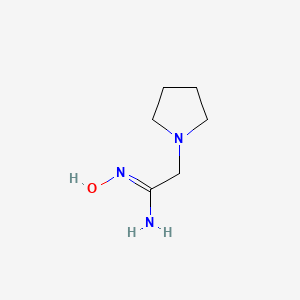
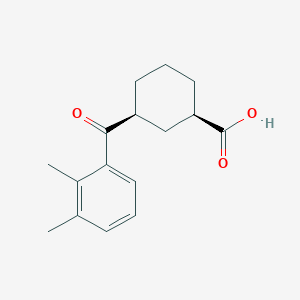
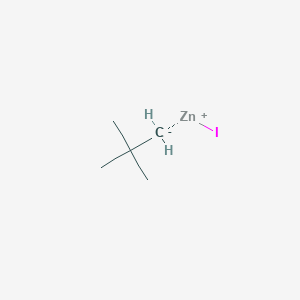
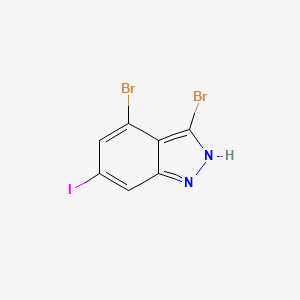
![4,6-Dimethoxy-2-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazin-1-yl]methyl]pyrimidine](/img/structure/B1648814.png)
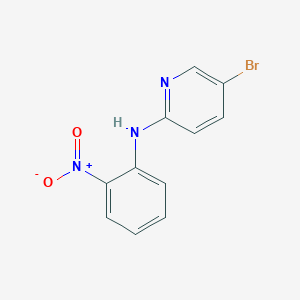
![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl pivalate](/img/structure/B1648819.png)
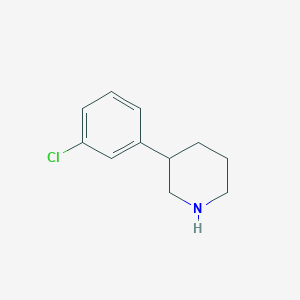
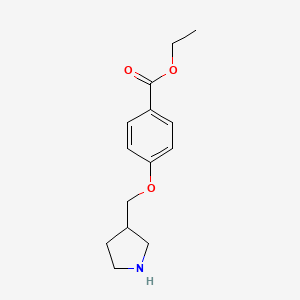
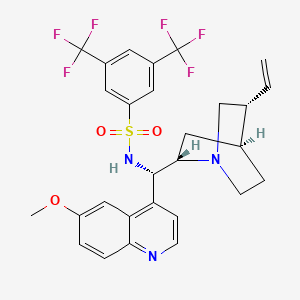
![5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1648836.png)
